molecular formula C12H14O B13619468 2-(4-Ethynylphenyl)-2-methylpropan-1-ol

2-(4-Ethynylphenyl)-2-methylpropan-1-ol

Cat. No.: B13619468
M. Wt: 174.24 g/mol
InChI Key: XHAXLMPPUHBXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethynylphenyl)-2-methylpropan-1-ol is a high-value chemical building block characterized by its tertiary alcohol group and a 4-ethynylphenyl substituent. The compound's molecular formula is C12H14O, and it has a molecular weight of 174.24 g/mol . The presence of the ethynyl (C≡CH) group introduces significant electronic and steric effects, enhancing its reactivity and making it a versatile intermediate for applications in medicinal chemistry and polymer synthesis . A well-documented and industrially scalable preparation method involves the reduction of a 2-(4-ethynylphenyl)-2-methylpropanoate ester precursor. This process utilizes a borohydride/metal salt mixed system, such as potassium borohydride with lithium chloride in an ethanol solvent, and proceeds at elevated temperatures of 60-70 °C . This method is noted for its mild reaction conditions, simple operation, high yield of 80-90%, and cost-effectiveness, making it suitable for large-scale production . In scientific research, this compound serves as a key synthetic intermediate. Its reactive ethynyl group allows it to be incorporated into larger molecular frameworks through various coupling reactions, such as the Huisgen cycloaddition, facilitating the creation of complex organic molecules and advanced materials . Researchers can characterize the compound's purity and structural integrity using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(4-ethynylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8,13H,9H2,2-3H3

InChI Key

XHAXLMPPUHBXDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol

General Synthetic Strategy

The preparation of this compound generally involves the reduction of an appropriate ester or aldehyde precursor bearing the 4-ethynylphenyl moiety. The key step is the selective reduction of the carbonyl group to the corresponding alcohol while preserving the sensitive ethynyl substituent.

Reduction of 2-(4-Ethynylphenyl)-2-methylpropanoate Esters

A well-documented method involves the reduction of esters such as 2-(4-ethynylphenyl)-2-methylpropanoate to the target alcohol using metal borohydride reagents in the presence of metal salts to enhance reactivity and selectivity.

Borohydride/Metal Salt Mixed System Reduction
  • Reagents: Potassium borohydride or sodium borohydride combined with metal salts such as lithium chloride, aluminum trichloride, zinc chloride, or calcium chloride.
  • Solvent: Alcohol solvents (methanol or ethanol), sometimes mixed with water or ether solvents like tetrahydrofuran or diethyl ether.
  • Conditions: Reaction temperatures ranging from 30 to 85 °C, typically optimized around 60-70 °C.
  • Molar Ratios: Borohydride to metal salt to substrate ratios around 2.0:1.2:1; sometimes hydrochloric acid is added in a ratio of 3:1:1 (borohydride:metal salt:HCl).
  • Procedure: The ester is dissolved in the solvent, the borohydride/metal salt mixture is added, and the reaction proceeds for 2-3 hours. After completion, acid is added dropwise, followed by extraction and purification steps.
  • Yield: High yields of 80-90% are reported, with product purity reaching 98%.
Example Preparation (Adapted from Patent WO2015035541A1):
Step Details
Starting material 2-(4-Ethynylphenyl)-2-methylpropanoate ester (1 mole, ~236 g)
Solvent 500 g ethanol
Additives Lithium chloride (1 mole, 42.4 g), Potassium borohydride (2 moles, 108 g)
Temperature Initially 30-35 °C for 0.5–1 hour, then raised to 60-70 °C
Reaction time 2-3 hours
Workup Addition of 3 M HCl dropwise, addition of water, solvent recovery under reduced pressure
Extraction Dichloromethane extraction (3x), drying over anhydrous sodium sulfate
Final step Concentration under reduced pressure to yield this compound
Yield Approximately 86.7%

This method offers advantages such as mild reaction conditions, simple operation, low cost, environmental friendliness, and scalability for industrial production.

Alternative Synthetic Routes and Precursors

While the borohydride/metal salt reduction of esters is the most direct and industrially viable route, other synthetic approaches include:

  • Reduction of aldehydes: Starting from 2-(4-ethynylphenyl)-2-methylpropanal, reduction with milder hydride reagents under inert atmosphere can yield the target alcohol.
  • Sonogashira coupling: Introduction of the ethynyl group onto a 2-methylpropan-1-ol derivative bearing a halogenated phenyl ring via palladium-catalyzed cross-coupling, followed by purification.
  • Functional group transformations: Preparation of sulfurimidoyl difluoride intermediates from 4-ethynylaniline derivatives and subsequent transformations, although these are more relevant for downstream functionalization rather than direct synthesis of the alcohol.

Purification and Characterization

After synthesis, the product is typically purified by:

  • Liquid-liquid extraction: Using dichloromethane or similar organic solvents.
  • Drying: Over anhydrous sodium sulfate to remove residual water.
  • Concentration: Under reduced pressure to isolate the pure compound.
  • Chromatography: Silica gel column chromatography may be employed for further purification if needed.

Characterization data reported for related compounds include:

Technique Typical Data for Related Compounds
^1H NMR Aromatic protons at 7.2-7.6 ppm; ethynyl proton ~3.4 ppm (singlet)
^13C NMR Signals for aromatic carbons, alkyne carbons, and alcohol carbon
HRMS (High-Resolution Mass Spectrometry) Confirms molecular weight and formula
Melting point Not always reported for oils; useful for crystalline derivatives

Summary Table of Preparation Method

Parameter Details
Starting material 2-(4-Ethynylphenyl)-2-methylpropanoate ester or aldehyde
Reducing agent Potassium borohydride or sodium borohydride with lithium chloride or other metal salts
Solvent Ethanol, methanol, or mixed solvents
Temperature 30-85 °C, optimized around 60-70 °C
Reaction time 1-3 hours
Workup Acid quench, aqueous extraction, drying, solvent removal
Yield 80-90%
Purification Liquid-liquid extraction, drying, chromatography if necessary
Advantages Mild conditions, high yield, cost-effective, scalable for industrial production

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 2-(4-Ethynylphenyl)-2-methylpropan-1-one.

    Reduction: Formation of 2-(4-Ethylphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 2-(4-Ethynylphenyl)-2-methylpropan-1-ol is used as a building block in organic synthesis. It can be incorporated into larger molecular frameworks through coupling reactions, making it valuable in the synthesis of complex organic molecules .

Biology and Medicine: The compound’s structural features make it a potential candidate for drug development. Its ability to undergo various chemical transformations allows for the creation of derivatives with potential biological activity .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties, including strength and thermal stability .

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropan-1-ol largely depends on its chemical reactivity. The ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile in substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the phenyl ring significantly influences solubility, stability, and reactivity. Key comparisons include:

Compound Name Substituent Molecular Formula Key Properties Applications
2-(4-Ethynylphenyl)-2-methylpropan-1-ol Ethynyl (C≡CH) C₁₂H₁₂O High reactivity (ethynyl group), moderate polarity Potential click chemistry, drug synthesis
2-(4-Ethoxyphenyl)-2-methylpropanol Ethoxy (OCH₂CH₃) C₁₂H₁₈O₂ Lipophilic, stable ether linkage Solubility enhancer, polymer additives
2-[(2,4-dimethoxybenzyl)amino]-2-methylpropan-1-ol Dimethoxybenzylamino C₁₄H₂₁NO₃ Stabilized by hydrogen bonding, polar Pharmaceutical intermediate
2-(2,6-Dichlorophenyl)-2-methylpropan-1-ol Dichlorophenyl C₁₀H₁₂Cl₂O Electron-withdrawing, increased acidity Agrochemicals, LXRβ agonists

Key Observations :

  • Reactivity: The ethynyl group in the target compound enables conjugation reactions (e.g., Huisgen cycloaddition), unlike the ethoxy or amino groups in analogs .
  • Solubility : The ethoxy substituent () enhances lipophilicity compared to the polar ethynyl group, affecting bioavailability.
  • Acidity : The ethynyl group’s electron-withdrawing nature may lower the pKa of the hydroxyl group relative to electron-donating substituents (e.g., ethoxy) .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethynyl group.
  • Adjust stoichiometry to favor the desired product (e.g., excess Grignard reagent for higher yields) .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.5 ppm (methyl groups), δ 2.8–3.2 ppm (proton adjacent to hydroxyl), and δ 7.2–7.6 ppm (aromatic protons).
  • ¹³C NMR : Signals for the ethynyl carbon (~80–90 ppm) and quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 203.1312 (calculated for C₁₂H₁₃O).

Infrared Spectroscopy (IR) : Stretching bands for -OH (~3400 cm⁻¹) and C≡C (~2100 cm⁻¹).

Validation : Compare data with computational simulations (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The ethynyl group enables participation in Sonogashira or Huisgen cycloaddition reactions, but steric hindrance from the methyl and phenyl groups can reduce reaction rates. Strategies to mitigate this include:

Catalyst Optimization : Use Pd(PPh₃)₄ with CuI co-catalysts to enhance alkyne activation.

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize transition states.

Temperature Control : Reactions at 60–80°C balance kinetic efficiency and thermal stability of the ethynyl group.

Data Contradiction Note : Some studies report reduced yields in Sonogashira couplings due to competing proto-dealkynylation, necessitating precise stoichiometric control .

Advanced Question: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin or nicotinic acetylcholine receptors). Focus on the hydroxyl and ethynyl moieties as key interaction sites.

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., 2-(3-Aminophenyl)-2-methylpropan-1-ol).

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent hydrogen bonds.

Limitations : Experimental validation via in vitro assays (e.g., radioligand binding) is critical due to potential discrepancies in computational predictions .

Basic Question: What are the stability considerations for storing this compound, and how can degradation be minimized?

Methodological Answer:

  • Storage Conditions :
    • Temperature: –20°C under inert gas (Ar) to prevent oxidation.
    • Light: Amber vials to avoid photodegradation of the ethynyl group.
  • Degradation Pathways :
    • Hydroxyl group oxidation to ketone (monitored via TLC or HPLC).
    • Alkyne polymerization under acidic conditions.
  • Stability Testing :
    • Perform accelerated aging studies (40°C/75% RH for 4 weeks) and compare purity via NMR .

Advanced Question: How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

Methodological Answer:

Chiral Chromatography :

  • Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase.
  • Retention times vary by 2–3 minutes for enantiomers.

Derivatization : Convert to diastereomers via reaction with (+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA chloride) for NMR-based differentiation.

Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile by-products.
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • Waste Disposal : Follow EPA guidelines for halogenated organics (Category D003) .

Advanced Question: How does this compound compare structurally and functionally to its halogenated analogs?

Q. Comparative Analysis :

Compound Key Structural Feature Reactivity/Activity
This compoundEthynyl groupHigh cross-coupling efficiency
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol Chloropyridinyl groupBinds nicotinic receptors (IC₅₀ = 12 nM)
2-(3-Aminophenyl)-2-methylpropan-1-ol Amino groupSerotonin receptor modulation (Ki = 8 nM)

Functional Insights : The ethynyl group enhances π-π stacking in receptor binding but reduces solubility compared to amino or chloro analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.